Cas no 152914-69-7 (b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy-)

Technical Introduction: Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside is a synthetic glycolipid derivative characterized by a tetradecyl (C14) alkyl chain linked to a modified glucopyranoside headgroup. The 2-(acetylamino)-2-deoxy substitution enhances its stability and interfacial properties, making it suitable for applications in membrane research, surfactant studies, and lipid bilayer systems. Its amphiphilic nature allows for precise modulation of micelle or vesicle formation, while the acetylated amino group improves solubility in organic-aqueous mixed solvents. This compound is particularly valuable in biophysical and biochemical investigations due to its structural mimicry of natural glycolipids, offering controlled hydrophobicity and tailored molecular interactions.
b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy- structure
152914-69-7 structure
Product Name:b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy-
CAS No:152914-69-7
MF:C22H43NO6
MW:417.579927682877
CID:99090
PubChem ID:92040834
Update Time:2025-10-21

b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy- Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy-
    • TETRADECYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
    • TETRADECYL 2-ACETAMIDO-2-DEOXY-β-D-GLUCOPYRANOSIDE
    • TETRADECYL 2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
    • Tetradecyl2-acetamido-2-deoxy-b-D-glucopyranoside
    • DTXSID801210686
    • Tetradecyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
    • N-[(2R,3R,4R,5S,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-(TETRADECYLOXY)OXAN-3-YL]ACETAMIDE
    • 152914-69-7
    • N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide
    • Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
    • Tetradecyl 2-acetamido-2-deoxy-I(2)-D-glucopyranoside
    • W-201362
    • Inchi: 1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25)/t18-,19-,20-,21-,22-/m1/s1
    • InChI Key: JLPZXNCGJDELHT-ZGJYDULXSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)OCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 417.30900
  • Monoisotopic Mass: 417.30903809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 16
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 108.25000
  • LogP: 3.03870

b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
DT01867-1 mg
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
152914-69-7
1mg
$97.02 2023-01-05

Additional information on b-D-Glucopyranoside, tetradecyl2-(acetylamino)-2-deoxy-

Introduction to b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- (CAS No. 152914-69-7)

The compound b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy-, identified by its CAS number 152914-69-7, represents a significant advancement in the field of glycoscience and pharmaceutical chemistry. This glycoside derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the modulation of carbohydrate-mediated biological processes. The presence of a tetradecyl moiety and an acetylamino substituent at the 2-position of the glucose ring introduces novel functionalities that distinguish it from conventional glucosides, offering intriguing possibilities for therapeutic intervention.

In recent years, the study of glycosylation has emerged as a critical area of research, with implications spanning from basic biological mechanisms to the design of novel therapeutics. The compound b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- exemplifies this trend by combining a well-studied sugar backbone with modifications that enhance its interactions with biological targets. Specifically, the tetradecyl group, a long-chain alkyl substituent, is known to influence solubility and binding affinity, while the acetylamino group introduces a polar, charged moiety that can engage in hydrogen bonding and ionic interactions. These features make it a promising candidate for exploring new pharmacological pathways.

One of the most compelling aspects of this compound is its potential role in modulating enzyme-glycan interactions. Glycans, which are carbohydrate structures attached to proteins or lipids, play pivotal roles in numerous biological processes, including cell signaling, immune responses, and pathogen recognition. By designing molecules that selectively interact with specific glycans or glycosidases, researchers can develop tools to study these processes in greater detail or even develop therapeutic agents to address glycan-related disorders. The structure of b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- suggests that it could serve as a scaffold for such applications, particularly due to its ability to mimic natural glycosidic linkages while introducing functional groups that enhance binding specificity.

Recent studies have highlighted the importance of glycosylation in drug design and delivery. Many therapeutic agents require proper glycosylation to achieve optimal efficacy and stability. For instance, monoclonal antibodies often undergo glycosylation during their production process, and alterations in glycan structure can significantly impact their biological activity. The compound b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- could be used as a tool to investigate how different glycan modifications affect drug behavior. Its unique structure allows researchers to probe the effects of both acetylation and alkylation on glycan function, providing valuable insights into the development of more effective biopharmaceuticals.

The synthesis of this compound involves sophisticated carbohydrate chemistry techniques, including protecting group strategies and glycosylation reactions. The introduction of the tetradecyl group requires careful consideration to ensure regioselectivity and minimize side reactions. Similarly, the placement of the acetylamino group at the 2-position demands precise control over reaction conditions to avoid unwanted modifications elsewhere on the glucose ring. Advances in synthetic methodologies have made such modifications more accessible than ever before, enabling researchers to explore complex glycoside structures with greater confidence.

In terms of potential applications, b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- shows promise in several areas. One notable application is in the development of carbohydrate-based vaccines. Glycans are often recognized by pathogens as markers for host cells or as components of virulence factors. By designing vaccines that target specific glycans or their modifying enzymes, it may be possible to elicit stronger immune responses against infectious diseases. The compound’s ability to interact with glycans suggests it could serve as a component in such vaccine formulations.

Another area where this compound may find utility is in cancer research. Aberrant glycosylation is observed in many cancer cell types and is thought to contribute to tumor progression and metastasis. By developing agents that can modulate these aberrant glycans or their associated enzymes, researchers hope to develop new therapeutic strategies for cancer treatment. The structural features of b-D-Glucopyranoside, tetradecyl 2-(acetylamino)-2-deoxy- make it an attractive candidate for such applications due to its ability to selectively interact with cancer-related glycans.

The chemical properties of this compound also make it suitable for use as a probe in biochemical studies. By labeling it with radioactive isotopes or fluorescent tags, researchers can track its interactions with biological targets in real time. This approach has been invaluable for understanding complex biological systems and identifying new drug targets. Additionally, computational modeling techniques can be used alongside experimental data to predict how different modifications will affect binding affinity and specificity.

In conclusion, b-D-Glucopyranoside,tetradecyl 2-(acetylamino)-2-deoxy- (CAS No .152914-69-7) represents a significant advancement in glycoscience with potential applications across multiple fields including pharmaceuticals,vaccines,and cancer research . Its unique structural features ,combined with recent advances insynthetic methodologies ,make it an exciting prospect for future studies . As research continues intothe roleof glycansin biology ,thiscompoundis likelyto play an increasingly important rolein both academic researchand drug development .

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